![molecular formula C6H5IO2 B189271 3-Iodobenzene-1,2-diol CAS No. 19337-60-1](/img/structure/B189271.png)
3-Iodobenzene-1,2-diol
Overview
Description
“3-Iodobenzene-1,2-diol” is an organic compound in which two hydroxyl groups are substituted onto a benzene ring . It is a derivative of dihydroxybenzenes (benzenediols), which are aromatic compounds classed as phenols . The presence of iodine makes it an aryl iodide .
Synthesis Analysis
The synthesis of “3-Iodobenzene-1,2-diol” could potentially involve the reaction of iodobenzene with a mixture of acetic acid and peracetic acid . Another method could be the reaction of iodosobenzene and glacial acetic acid . More recent preparations direct from iodine, acetic acid, and benzene have been reported, using either sodium perborate or potassium peroxydisulfate as the oxidizing agent .
Molecular Structure Analysis
The molecular formula of “3-Iodobenzene-1,2-diol” is C6H5IO2 . The iodine atom in the compound is in its +III oxidation state and has more than the typical number of covalent bonds . It adopts a T-shaped molecular geometry, with the phenyl group occupying one of the three equatorial positions of a trigonal bipyramid .
Chemical Reactions Analysis
The chemical reactions involving “3-Iodobenzene-1,2-diol” could include the Dakin oxidation, an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in base to form a benzenediol and a carboxylate . Another reaction could be the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes .
Physical And Chemical Properties Analysis
“3-Iodobenzene-1,2-diol” is a powder with a melting point of 55-57 degrees Celsius . It has a molecular weight of 236.01 .
Scientific Research Applications
I have conducted a search and found some information on the applications of “3-Iodobenzene-1,2-diol”. However, the details are not as comprehensive as you requested. Below is a synthesized summary of the potential applications based on the available data:
Organic Synthesis Intermediate
“3-Iodobenzene-1,2-diol” can serve as an organic intermediate in various chemical reactions. It can be obtained through iodination of resorcinol using elemental iodine or a combination of KIO3 and KI .
Synthesis of Heterocyclic Compounds
It may be used in the synthesis of 3-aryl-1,2,4-triazolo[4,3-a]pyridines through an iodobenzene diacetate (IBD)-mediated method for intramolecular oxidative cyclization in an aqueous medium at room temperature .
Advanced Research and Life Sciences
FUJIFILM Wako Chemicals suggests that “3-Iodobenzene-1,2-diol” is used in advanced technology research, life sciences, organic synthesis, and environmental measurement reagents .
Hypervalent Iodine (III) Compound Synthesis
It might be involved in the synthesis of hypervalent iodine (III) compounds by oxidation, which are precursors to various organo-λ 3-iodanes .
Organic Synthesis Applications
Phenyliodine(III)diacetate (PIDA) and related compounds have been used extensively to create new heterocyclic compounds by forming carbon-carbon and carbon-hetero atom bonds .
α-Diketone Synthesis
“3-Iodobenzene-1,2-diol” could potentially be involved in oxidative cleavage reactions of 1,3-diols to form 1,2-diketones under mild conditions .
Safety and Hazards
The safety information for “3-Iodobenzene-1,2-diol” indicates that it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
3-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets Endoglucanase F . Endoglucanase F is an enzyme found in the bacterium Clostridium cellulolyticum, which plays a crucial role in the breakdown of cellulose .
Mode of Action
Iodobenzenes, in general, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f .
Pharmacokinetics
It’s worth noting that iodobenzenes are generally more reactive than their bromo- or chloro- counterparts due to the weaker c–i bond .
Result of Action
Given its potential interaction with endoglucanase f, it may influence the breakdown of cellulose in organisms that express this enzyme .
Action Environment
It’s worth noting that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
properties
IUPAC Name |
3-iodobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMAHCJCCNMIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595141 | |
Record name | 3-Iodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzene-1,2-diol | |
CAS RN |
19337-60-1 | |
Record name | 3-Iodobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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